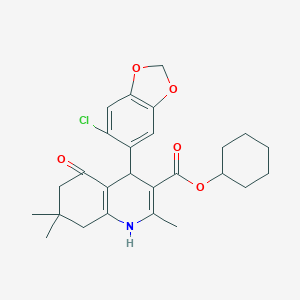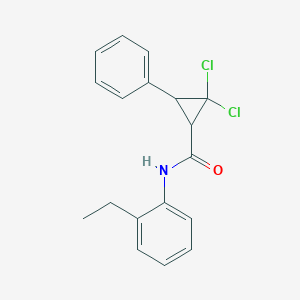
CYCLOHEXYL 4-(6-CHLORO-2H-1,3-BENZODIOXOL-5-YL)-2,7,7-TRIMETHYL-5-OXO-1,4,5,6,7,8-HEXAHYDROQUINOLINE-3-CARBOXYLATE
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
CYCLOHEXYL 4-(6-CHLORO-2H-1,3-BENZODIOXOL-5-YL)-2,7,7-TRIMETHYL-5-OXO-1,4,5,6,7,8-HEXAHYDROQUINOLINE-3-CARBOXYLATE is a complex organic compound known for its potential applications in various scientific fields. This compound features a unique structure that includes a cyclohexyl group, a benzodioxole moiety, and a quinoline carboxylate group, making it a subject of interest in medicinal chemistry and pharmacology.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of CYCLOHEXYL 4-(6-CHLORO-2H-1,3-BENZODIOXOL-5-YL)-2,7,7-TRIMETHYL-5-OXO-1,4,5,6,7,8-HEXAHYDROQUINOLINE-3-CARBOXYLATE typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Benzodioxole Moiety: The benzodioxole ring is synthesized through a cyclization reaction involving catechol and formaldehyde in the presence of an acid catalyst.
Introduction of the Chloro Group: Chlorination of the benzodioxole ring is achieved using thionyl chloride or phosphorus pentachloride.
Quinoline Carboxylate Formation: The quinoline ring is constructed via a Friedländer synthesis, which involves the condensation of aniline derivatives with ketones in the presence of a Lewis acid.
Final Coupling: The cyclohexyl group is introduced through a coupling reaction, often using a palladium-catalyzed cross-coupling method.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and high-throughput screening to ensure efficiency and yield.
化学反应分析
Types of Reactions
CYCLOHEXYL 4-(6-CHLORO-2H-1,3-BENZODIOXOL-5-YL)-2,7,7-TRIMETHYL-5-OXO-1,4,5,6,7,8-HEXAHYDROQUINOLINE-3-CARBOXYLATE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of quinoline N-oxide derivatives.
Reduction: Reduction reactions using hydrogen gas and a palladium catalyst can convert the ketone group to an alcohol.
Substitution: Halogen substitution reactions can occur at the chloro group, using nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Hydrogen gas, palladium catalyst, mild temperatures.
Substitution: Nucleophiles (amines, thiols), polar aprotic solvents, elevated temperatures.
Major Products
Oxidation: Quinoline N-oxide derivatives.
Reduction: Alcohol derivatives of the original compound.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学研究应用
CYCLOHEXYL 4-(6-CHLORO-2H-1,3-BENZODIOXOL-5-YL)-2,7,7-TRIMETHYL-5-OXO-1,4,5,6,7,8-HEXAHYDROQUINOLINE-3-CARBOXYLATE has several scientific research applications:
Medicinal Chemistry: Investigated for its potential as an anticancer agent due to its ability to inhibit tubulin polymerization.
Pharmacology: Studied for its effects on various biological pathways, including apoptosis and cell cycle arrest.
Chemical Biology: Used as a probe to study the interactions of quinoline derivatives with biological macromolecules.
Industrial Applications: Potential use in the synthesis of complex organic molecules and as an intermediate in pharmaceutical manufacturing.
作用机制
The mechanism of action of CYCLOHEXYL 4-(6-CHLORO-2H-1,3-BENZODIOXOL-5-YL)-2,7,7-TRIMETHYL-5-OXO-1,4,5,6,7,8-HEXAHYDROQUINOLINE-3-CARBOXYLATE involves its interaction with tubulin, a protein that is essential for microtubule formation. By binding to tubulin, the compound inhibits its polymerization, leading to mitotic blockade and subsequent apoptosis of cancer cells . This mechanism is similar to that of other known antitubulin agents.
相似化合物的比较
Similar Compounds
1-benzo[1,3]dioxol-5-yl-indoles: These compounds also feature a benzodioxole moiety and have been studied for their anticancer properties.
Cyclopentyl 4-(6-chloro-1,3-benzodioxol-5-yl)-2-methyl-5-oxo-7-phenyl-1,4,5,6,7,8-hexahydro-3-quinolinecarboxylate: A structurally similar compound with a cyclopentyl group instead of a cyclohexyl group.
Uniqueness
CYCLOHEXYL 4-(6-CHLORO-2H-1,3-BENZODIOXOL-5-YL)-2,7,7-TRIMETHYL-5-OXO-1,4,5,6,7,8-HEXAHYDROQUINOLINE-3-CARBOXYLATE is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its ability to inhibit tubulin polymerization and induce apoptosis makes it a promising candidate for further research in anticancer therapy.
属性
分子式 |
C26H30ClNO5 |
|---|---|
分子量 |
472g/mol |
IUPAC 名称 |
cyclohexyl 4-(6-chloro-1,3-benzodioxol-5-yl)-2,7,7-trimethyl-5-oxo-1,4,6,8-tetrahydroquinoline-3-carboxylate |
InChI |
InChI=1S/C26H30ClNO5/c1-14-22(25(30)33-15-7-5-4-6-8-15)23(16-9-20-21(10-17(16)27)32-13-31-20)24-18(28-14)11-26(2,3)12-19(24)29/h9-10,15,23,28H,4-8,11-13H2,1-3H3 |
InChI 键 |
RWNZKIHAZNZGOB-UHFFFAOYSA-N |
SMILES |
CC1=C(C(C2=C(N1)CC(CC2=O)(C)C)C3=CC4=C(C=C3Cl)OCO4)C(=O)OC5CCCCC5 |
规范 SMILES |
CC1=C(C(C2=C(N1)CC(CC2=O)(C)C)C3=CC4=C(C=C3Cl)OCO4)C(=O)OC5CCCCC5 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-{[5-(3,4-dimethoxyphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B393655.png)
![N-(5-chloro-2-methylphenyl)-2-[(4-oxo-3-phenyl-3,5,6,7-tetrahydro-4H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-2-yl)sulfanyl]acetamide](/img/structure/B393659.png)

![Ethyl 5-(2-methoxyphenyl)-4,6-dioxo-1,3a,4,5,6,6a-hexahydropyrrolo[3,4-c]pyrazole-3-carboxylate](/img/structure/B393662.png)
![2-[(4-oxo-3-phenyl-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-2-yl)sulfanyl]-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B393665.png)
![N-[(N'-CYCLOOCTYLIDENEHYDRAZINECARBONYL)METHYL]-N-(2,6-DIMETHYLPHENYL)METHANESULFONAMIDE](/img/structure/B393666.png)
![5-[(2,6-Difluorobenzyl)sulfanyl]-1,3,4-thiadiazol-2-amine](/img/structure/B393669.png)

![2-(1,3-benzodioxol-5-ylmethylene)-6,7-dimethyl[1,3]thiazolo[3,2-a]benzimidazol-3(2H)-one](/img/structure/B393671.png)
![(4-{[(3-Cyano-4,5,6,7-tetrahydro-1-benzothien-2-yl)imino]methyl}phenoxy)acetic acid](/img/structure/B393674.png)

![N-[(N'-CYCLOHEPTYLIDENEHYDRAZINECARBONYL)METHYL]-N-(2,6-DIMETHYLPHENYL)METHANESULFONAMIDE](/img/structure/B393677.png)
![Methyl [3-chloro-4-methoxy(phenylsulfonyl)anilino]acetate](/img/structure/B393678.png)
![2-[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B393679.png)
